Product packaging for Amifostine Thiol Dihydrochloride-d4(Cat. No.:)

Amifostine Thiol Dihydrochloride-d4

Cat. No.: B1154254
M. Wt: 211.19
Attention: For research use only. Not for human or veterinary use.
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Description

Amifostine Thiol Dihydrochloride-d4 is a deuterium-labeled analog of WR-1065, the active, cytoprotective metabolite of amifostine . As an internal standard, it is essential for the precise quantification of amifostine metabolites in complex biological matrices using advanced analytical techniques like LC-MS/MS, ensuring high-quality pharmacokinetic and metabolic stability data in research settings . The parent compound, amifostine, is a prodrug that is selectively dephosphorylated by alkaline phosphatase in normal tissues to the active thiol metabolite, WR-1065 . This active form is a potent scavenger of reactive oxygen species (ROS) and can bind to and detoxify reactive metabolites of platinum-based chemotherapeutic agents like cisplatin . In research, WR-1065 has been shown to activate p53 through a JNK-dependent signaling pathway, leading to effects such as cell cycle arrest and demonstrating selective cytoprotection of normal cells without protecting tumor tissues in various models . This makes the study of its metabolism highly relevant for investigations into chemoprotection and radioprotection . This product is intended for research use as a critical tool in drug development and metabolic studies. It is strictly for laboratory applications and is not for diagnostic, therapeutic, or any other human use. Researchers should refer to the provided MSDS for complete safety information before use .

Properties

Molecular Formula

C₅H₁₂D₄Cl₂N₂S

Molecular Weight

211.19

Synonyms

2-[(3-Aminopropyl)amino]ethanethiol Hydrochloride-d4;  WR 1065-d4;  _x000B_

Origin of Product

United States

Chemical Synthesis and Characterization of Amifostine Thiol Dihydrochloride D4 for Research Applications

Synthetic Pathways to Deuterated Aminothiols: Focus on Amifostine (B1664874) Thiol Dihydrochloride-d4

The synthesis of Amifostine Thiol Dihydrochloride-d4, chemically known as 2-[(3-aminopropyl)amino]ethanethiol-d4 dihydrochloride (B599025), involves a multi-step process that builds upon established synthetic routes for its non-deuterated counterpart, amifostine. The key challenge lies in the selective introduction of four deuterium (B1214612) atoms onto the ethylene (B1197577) bridge of the cysteamine (B1669678) moiety.

A plausible and efficient synthetic strategy commences with a deuterated starting material. A common route to amifostine involves the reaction of N-(2-bromoethyl)-1,3-propanediamine hydrobromide with sodium thiophosphate. To introduce the deuterium label, a deuterated analogue of a precursor to N-(2-bromoethyl)-1,3-propanediamine is required.

One potential pathway begins with the deuteration of a suitable precursor, such as ethanolamine (B43304). The reaction of ethanolamine with a deuterating agent, for example, deuterium gas (D2) in the presence of a catalyst or through acid-catalyzed exchange with heavy water (D2O), can yield ethanolamine-d4. This deuterated intermediate is then subjected to a series of reactions to construct the final molecule.

A generalized synthetic scheme is presented below:

Step 1: Synthesis of a Deuterated Intermediate

A common precursor for the synthesis of amifostine is N-(2-hydroxyethyl)-1,3-propanediamine. To introduce the deuterium label, a deuterated version of a starting material like 2-aminoethanol (ethanolamine) can be utilized. For instance, commercially available ethanolamine-d4 can be used, or it can be synthesized via methods such as the reduction of glycine-d5 (B27879) methyl ester.

Step 2: Construction of the Aminothiol (B82208) Backbone

The deuterated ethanolamine can then be reacted with a suitable protected 3-aminopropanal (B1211446) or a related three-carbon synthon to form a Schiff base, which is subsequently reduced to yield N-(2-hydroxyethyl-d4)-1,3-propanediamine.

Step 3: Halogenation and Thiolation

The hydroxyl group of N-(2-hydroxyethyl-d4)-1,3-propanediamine is then converted to a leaving group, typically a bromide, by treatment with hydrobromic acid. The resulting N-(2-bromoethyl-d4)-1,3-propanediamine is then reacted with a source of the thiol group, such as sodium hydrosulfide, to yield the free thiol, 2-[(3-aminopropyl)amino]ethanethiol-d4.

Step 4: Salt Formation

Finally, the free base is treated with hydrochloric acid to form the stable dihydrochloride salt, this compound.

Step Reaction Key Reagents and Conditions Intermediate/Product
1Deuteration of Precursore.g., Reduction of glycine-d5 methyl ester with LiAlD4Ethanolamine-d4
2AminationReaction with a protected 3-aminopropanal followed by reductionN-(2-hydroxyethyl-d4)-1,3-propanediamine
3HalogenationTreatment with HBrN-(2-bromoethyl-d4)-1,3-propanediamine hydrobromide
4ThiolationReaction with NaSH2-[(3-aminopropyl)amino]ethanethiol-d4
5Salt FormationTreatment with HClThis compound

Isotopic Labeling Strategies and Deuterium Incorporation Analysis in Amifostine Derivatives

The primary goal of isotopic labeling with deuterium is to produce a stable, heavy-isotope version of the drug molecule that can be easily distinguished from its endogenous, non-labeled counterpart by mass spectrometry. For this compound, the four deuterium atoms are strategically placed on the ethylene group.

Isotopic Labeling Strategies:

Use of Deuterated Starting Materials: This is the most common and controlled method. Starting the synthesis with a commercially available or pre-synthesized deuterated building block, such as ethanolamine-d4, ensures high levels of deuterium incorporation at specific positions.

Hydrogen-Deuterium (H-D) Exchange Reactions: In some cases, H-D exchange reactions can be employed on the final compound or a late-stage intermediate. This can be achieved using catalysts like palladium on carbon (Pd/C) or ruthenium complexes in the presence of a deuterium source like D2O or D2 gas. patsnap.com However, achieving site-selectivity can be challenging with this method. For aminothiols, the presence of multiple exchangeable protons (on nitrogens and sulfur) would require careful optimization of reaction conditions to favor C-D bond formation.

Deuterium Incorporation Analysis:

Once the synthesis is complete, it is crucial to determine the extent and location of deuterium incorporation. This is typically achieved using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound. The mass difference between the deuterated and non-deuterated compound should correspond to the number of incorporated deuterium atoms. For this compound, a mass increase of approximately 4.025 Da (4 x 1.00628 Da, the mass difference between deuterium and protium) is expected compared to the unlabeled thiol. The isotopic distribution pattern in the mass spectrum can also provide information about the percentage of molecules that have been successfully labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to confirm the position of deuterium incorporation. In the 1H NMR spectrum of this compound, the signals corresponding to the protons on the ethylene bridge should be absent or significantly reduced in intensity. Conversely, 2H NMR spectroscopy can be used to directly observe the deuterium signals, confirming their presence and chemical environment.

Analytical Technique Parameter Measured Expected Result for this compound
High-Resolution Mass Spectrometry (HRMS)Exact MassMass increase of ~4.025 Da compared to unlabeled compound.
1H NMR SpectroscopyProton SignalsAbsence or significant reduction of signals for the ethylene protons.
2H NMR SpectroscopyDeuterium SignalsPresence of a signal corresponding to the deuterated ethylene bridge.

Advanced Spectroscopic and Chromatographic Characterization Methods for Deuterated Compounds in Research

The comprehensive characterization of this compound is essential to ensure its purity, identity, and suitability for research applications. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, 1H and 2H NMR are fundamental for confirming the isotopic labeling. In addition, 13C NMR spectroscopy can be used to confirm the carbon skeleton of the molecule. The chemical shifts in the 13C NMR spectrum will be very similar to the non-deuterated compound, but the signals for the deuterated carbons may show a slight upfield shift and will exhibit coupling to deuterium (C-D coupling).

Mass Spectrometry (MS): In addition to confirming deuterium incorporation, MS, particularly when coupled with liquid chromatography (LC-MS), is the primary tool for quantitative analysis of the deuterated compound in biological samples. The distinct mass-to-charge ratio (m/z) of the deuterated standard allows it to be used as an internal standard for the accurate quantification of the non-deuterated drug and its metabolites.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm-1) compared to C-H stretching vibrations (around 2800-3000 cm-1), providing further evidence of deuteration.

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of this compound and for its quantification in research samples. Reversed-phase HPLC is commonly used. Since the thiol group does not have a strong chromophore, derivatization is often necessary for UV-Vis detection. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine and thiol groups to form a highly fluorescent derivative that can be detected with high sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides the highest level of specificity and sensitivity for the analysis of deuterated compounds. The HPLC separates the compound of interest from other components in the sample, and the mass spectrometer provides unambiguous identification and quantification based on its unique mass-to-charge ratio. This technique is indispensable for pharmacokinetic studies involving deuterated internal standards.

Analytical Method Purpose Key Features
Spectroscopy
1H, 2H, 13C NMRStructural Elucidation, Isotopic Labeling ConfirmationConfirms molecular structure and position/extent of deuteration.
LC-MS/HRMSIdentification, Quantification, Isotopic PurityProvides exact mass and is used for sensitive quantification in complex matrices.
IR SpectroscopyFunctional Group AnalysisConfirms presence of key functional groups and C-D bonds.
Chromatography
HPLC with UV/Fluorescence DetectionPurity Assessment, QuantificationRequires derivatization for sensitive detection of the thiol. nih.gov
LC-MSDefinitive Identification and QuantificationGold standard for bioanalytical studies using deuterated internal standards.

Molecular and Cellular Mechanisms of Amifostine Thiol Dihydrochloride D4 in Preclinical Systems

Free Radical Scavenging Mechanisms and Antioxidant Properties of Amifostine (B1664874) Thiol in Vitro

The cytoprotective and radioprotective capabilities of Amifostine Thiol are significantly linked to its potent antioxidant and free radical scavenging activities. nih.govnih.gov The thiol group (-SH) within its molecular structure is key to this function, enabling it to neutralize a variety of damaging reactive species. researchgate.net In preclinical in vitro models, Amifostine Thiol has demonstrated a marked ability to mitigate oxidative stress, which is a primary contributor to cellular damage from radiation and certain chemotherapies.

Amifostine Thiol functions as a potent scavenger of free radicals. nih.govresearchgate.net Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly unstable molecules that can inflict damage on cellular components, including DNA, proteins, and lipids. mdpi.com The active thiol metabolite of amifostine, WR-1065, can directly interact with and neutralize these harmful species. nih.govnih.gov This scavenging activity is considered a primary mechanism of its protective effects against therapies that generate oxidative stress. nih.gov By reducing the burden of free radicals, Amifostine Thiol helps to preserve the integrity of normal tissues during cytotoxic treatments. nih.gov The process of quenching involves the donation of a hydrogen atom from the sulfhydryl group of WR-1065, which stabilizes the radical and renders it less harmful. nih.gov

The efficacy of Amifostine Thiol as a radical scavenger varies depending on the specific type of radical. In vitro studies using cell-free chemical systems have provided detailed insights into these interactions. The compound has shown particularly strong activity against the highly reactive hydroxyl radical (•OH). nih.gov The protective effect against hydroxyl radicals is considered biologically significant due to the extensive damage these radicals can cause. researchgate.netnih.gov

Conversely, its activity against superoxide (B77818) anions (O₂⁻) has been observed to be minimal under various experimental conditions. researchgate.netnih.gov Amifostine Thiol also exhibits scavenging activity against lipoperoxyl radicals, which are involved in the chain reaction of lipid peroxidation, thereby helping to protect cell membranes from oxidative damage. nih.gov

Table 1: In Vitro Scavenging Activity of Amifostine Thiol (WR-1065) Against Specific Radicals

Radical SpeciesScavenging ActivityKey FindingsCitations
Hydroxyl Radical (•OH) HighConfirmed protective effect with an EC₅₀ of 255 µM at pH 7.4. This is considered a major component of its protective mechanism. researchgate.netnih.gov
Superoxide Anion (O₂⁻) Low / NegligibleExhibited no significant scavenging activity, regardless of concentration or pH variations in the experimental models. researchgate.netnih.gov
Lipoperoxyl Radicals ModerateDemonstrated scavenging activity against spontaneous lipoperoxidation, but not against iron ascorbate-induced lipoperoxidation. researchgate.netnih.gov

DNA Protection and Repair Augmentation at the Molecular Level

Beyond its direct antioxidant effects, Amifostine Thiol plays a crucial role in protecting and repairing DNA at the molecular level. nih.gov This is a critical aspect of its function, as damage to the genetic material can lead to mutations, carcinogenesis, and cell death.

Amifostine Thiol has been shown to be effective in preventing DNA damage induced by ionizing radiation. nih.govnih.gov It can protect against the formation of both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA. caymanchem.com The mechanism for this protection is multifaceted; it includes the direct scavenging of radiation-induced free radicals that would otherwise damage DNA. nih.gov Furthermore, the binding of Amifostine Thiol to DNA, facilitated by its structural similarity to polyamines, can stabilize the chromatin structure and make it more resistant to damage. nih.gov Studies have demonstrated that pretreatment with Amifostine Thiol significantly reduces the extent of DNA migration in comet assays, which is a measure of DNA strand breaks. nih.gov

Table 2: Protective Effects of Amifostine Thiol (WR-1065) on Radiation-Induced DNA Damage

Cell LineRadiation TypeProtective EffectMethod of AssessmentCitations
V79 Lung Fibroblastsγ-radiationPrevention of single- and double-stranded DNA breaks.Not specified caymanchem.com
CHO AA8 Cellsγ-raysProtection against induction of SSBs and DSBs.Alkaline and Neutral Elution nih.gov
RKO36 CellsIonizing RadiationProtection from chromosomal damage.Clonogenic and Micronucleus Assays nih.govmedchemexpress.com
Murine Peripheral Blood LeukocytesCisplatin-induced damageSignificant DNA protection at lower doses.Comet Assay nih.govumass.edu

Amifostine Thiol not only protects DNA from initial damage but also appears to enhance the cell's own DNA repair mechanisms. nih.govresearchgate.net It is suggested that the compound can accelerate the rate of DNA repair. nih.gov One proposed mechanism is the stimulation of endogenous polyamine levels, which can stabilize chromatin and create a conformation that is more accessible to repair enzymes. nih.gov Additionally, some studies indicate that Amifostine Thiol may influence the activity of enzymes involved in DNA topology and repair, such as topoisomerase IIα, by affecting their phosphorylation status. medchemexpress.com This modulation can lead to changes in enzyme activity and impact cell cycle progression, potentially allowing more time for DNA repair to occur before the cell enters mitosis. medchemexpress.com

The ability of Amifostine Thiol to protect DNA and enhance repair translates into significant anti-mutagenic effects. nih.gov In preclinical studies, it has been shown to reduce the frequency of mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus induced by both radiation and chemical mutagens like cisplatin (B142131) and cyclophosphamide. caymanchem.comnih.gov This reduction in mutagenesis is a key factor in its potential anti-carcinogenic properties, as the accumulation of mutations is a driving force in the development of cancer. researchgate.net Preclinical evidence suggests that by preventing the initial genetic damage caused by carcinogens, Amifostine Thiol can protect against carcinogenesis. researchgate.net

Table 3: Anti-mutagenic Effects of Amifostine Thiol (WR-1065) in Preclinical Models

Model SystemMutagenLocusKey FindingsCitations
V79-B310H Lung Fibroblastsγ-radiationHGPRTInhibited γ-radiation-induced mutations at a concentration of 4 mM. caymanchem.com
V79-B310H Cellscis-DDP (Cisplatin)HGPRTReduced cis-DDP-induced mutations. caymanchem.com
Mouse SplenocytesCyclophosphamideHPRTEffectively reduced cyclophosphamide-induced mutation frequency. nih.gov

Modulation of Cellular Signaling Pathways and Gene Expression

Amifostine's active thiol metabolite, WR-1065, is a potent modulator of intracellular signaling and gene regulation. Its effects are rooted in its chemical nature as a thiol, allowing it to interact with and influence redox-sensitive cellular components, which in turn alters pathways controlling cell fate and function.

Effects on Redox-Sensitive Transcription Factors

At the molecular level, WR-1065 has been shown to affect transcription factors that are sensitive to the cellular redox state. nih.gov The compound's free thiol group can induce a state of redox stress, which may lead to the inactivation of certain transcription factors. researchgate.net Research has indicated that amifostine can bind to and modulate the activity of key transcription factors, including p53, nuclear factor-kappaB (NF-κB), and activator protein-1. researchgate.netresearchgate.net This interaction can alter the transcriptional landscape of the cell, influencing its response to external stressors. For instance, the long-term effects of amifostine on the expression of vascular endothelial growth factor receptor 2 (VEGFR-2) are thought to involve the inactivation of redox-sensitive transcription factors that control the receptor's expression. researchgate.net However, in studies involving MCF7 cancer cells, treatment with WR-1065 did not result in the accumulation of hypoxia-inducible factors HIF-1α or HIF-2α, indicating a selective effect on specific redox-sensitive pathways. researchgate.net

Influence on Gene Expression Profiles related to Cytoprotection

The modulation of transcription factors by WR-1065 leads to significant changes in gene expression profiles, particularly those related to cytoprotection and cellular stress responses. nih.gov A notable effect is the induction of the cyclin-dependent kinase inhibitor p21, which occurs through a p53-dependent pathway and contributes to cell cycle arrest. researchgate.net WR-1065 has also been observed to induce the expression of GADD45 (Growth Arrest and DNA Damage-inducible 45). etsu.edu

Furthermore, amifostine treatment can activate the Unfolded Protein Response (UPR), a cellular stress response to misfolded proteins in the endoplasmic reticulum. researchgate.net This is evidenced by the increased expression of hallmark UPR genes such as BIP, EDEM, CHOP, and GADD34 in amifostine-treated cells. researchgate.net This activation of the UPR is linked to the induction of Vascular Endothelial Growth Factor A (VEGF-A) mRNA. researchgate.netnih.gov In several human cancer cell lines, WR-1065 treatment led to a strong induction of various VEGF-A mRNA isoforms. researchgate.net Other studies have also noted the upregulation of genes involved in cell proliferation, such as c-myc and thymidine (B127349) kinase. researchgate.net

Table 1: Gene Expression Changes Modulated by Amifostine/WR-1065 in Preclinical Models

Gene Change in Expression Associated Pathway/Function Reference(s)
p21 Upregulated Cell Cycle Arrest, p53-Target researchgate.net, etsu.edu
GADD45 Upregulated DNA Repair, Cell Cycle Arrest etsu.edu
VEGF-A Upregulated Angiogenesis, UPR researchgate.net, nih.gov
BIP Upregulated Unfolded Protein Response (UPR) researchgate.net
EDEM Upregulated Unfolded Protein Response (UPR) researchgate.net
CHOP Upregulated Unfolded Protein Response (UPR) researchgate.net
GADD34 Upregulated Unfolded Protein Response (UPR) researchgate.net
c-myc Upregulated Cell Proliferation researchgate.net
Thymidine Kinase Upregulated Cell Proliferation researchgate.net

| VEGFR-2 | Downregulated | Angiogenesis Signaling | researchgate.net |

Activation of p53 and JNK-Dependent Signaling Pathways

A critical mechanism of action for WR-1065 is the activation of the tumor suppressor protein p53. nih.gov This activation occurs through a non-genotoxic signaling pathway that involves the c-Jun N-terminal kinase (JNK). nih.gov Research demonstrates that WR-1065 activates JNK, which in turn phosphorylates p53 at the threonine 81 residue. nih.gov This phosphorylation event is independent of DNA damage and leads to the stabilization and activation of p53. etsu.edu The activated p53 can then induce a G1 cell cycle arrest and promote cytoprotection, effects that are dependent on the presence of functional p53. researchgate.net Studies in HCT116 cells confirmed that amifostine induces p53 protein expression and that the resulting cytoprotection is mediated via this p53-dependent pathway. researchgate.net

Impact on Cellular Metabolism and Oxidative Stress Responses in Research Models

Amifostine Thiol influences cellular metabolism and the response to oxidative stress, which are central to its protective effects. It helps maintain cellular stability by modulating energy usage and directly participating in antioxidant processes.

Alterations in Glucose Metabolism and Phospholipid Biosynthesis

Research into amifostine's specific effects on phospholipid biosynthesis is limited. However, untargeted metabolomic studies have provided some insights into its impact on lipid metabolism. An investigation into the anti-angiogenic properties of amifostine revealed that its mechanism involves altering the levels of various metabolites, including amino acids, nucleotides, and notably, sphingolipids. nih.gov

Role in Maintaining Cellular Homeostasis and Glutathione (B108866) Levels

WR-1065 plays a significant role in maintaining cellular homeostasis, particularly under conditions of oxidative stress. A key part of this is its interaction with the cellular thiol pool, including glutathione (GSH), a critical intracellular antioxidant. The effect of WR-1065 on GSH levels appears to be context-dependent. Some early research in mouse models found no substantial alteration in GSH levels after treatment. nih.gov However, more recent studies have reported that WR-1065 can cause an increase in glutathione and cysteine levels. researchgate.net Furthermore, in a model of methotrexate-induced toxicity in human endothelial cells, amifostine was shown to preserve GSH levels and the activity of superoxide dismutase (SOD) while reducing reactive oxygen species (ROS) and lipid peroxidation (LPO). nih.gov This suggests that while it may not always boost basal GSH levels, WR-1065 is effective at maintaining the GSH pool during oxidative challenges.

Another mechanism contributing to cellular homeostasis is the ability of WR-1065 to chelate iron. As a weak base, WR-1065 preferentially accumulates within the acidic environment of lysosomes, which contain reactive "loose" iron. researchgate.net Within this compartment, the thiol groups of WR-1065 can interact with the iron, suppressing its ability to catalyze the formation of damaging hydroxyl radicals from hydrogen peroxide. researchgate.net This action protects lysosomes from oxidant-induced rupture, preventing subsequent cell death and maintaining cellular integrity. researchgate.net

Table 2: Impact of Amifostine/WR-1065 on Markers of Metabolism and Oxidative Stress

Parameter Effect Research Model/Context Reference(s)
Metabolic Rate (O2 Uptake) No significant change Healthy human subjects nih.gov
Metabolic Rate (O2 Consumption) Reduced Human and mouse models nih.gov
Respiratory Quotient Small decline Healthy human subjects nih.gov
Sphingolipid Levels Altered 3D human angiogenesis model nih.gov
Glutathione (GSH) Levels Increased In vitro models researchgate.net
Glutathione (GSH) Levels Preserved/Maintained HUVECs under methotrexate (B535133) stress nih.gov
Glutathione (GSH) Levels No substantial change Mouse tissues (un-stressed) nih.gov
Reactive Oxygen Species (ROS) Decreased HUVECs under methotrexate stress nih.gov
Lipid Peroxidation (LPO) Decreased HUVECs under methotrexate stress nih.gov

| Intralysosomal Iron | Reactivity suppressed | Cultured J774 cells | researchgate.net |

Influence on Cell Cycle Progression and Apoptosis in Cellular Research Models

The active thiol metabolite of amifostine, WR-1065, and by extension its deuterated analogue Amifostine Thiol Dihydrochloride-d4, has been shown in preclinical cellular models to exert significant influence over fundamental cellular processes such as cell cycle progression and programmed cell death (apoptosis). These effects are intricately linked to its cytoprotective and potential anti-neoplastic activities. The cellular response to this compound is highly dependent on the cell type and the status of key tumor suppressor proteins, most notably p53.

Research has demonstrated that a primary mechanism by which the active metabolite of amifostine modulates cellular response to DNA damage is through the induction of cell cycle arrest. This provides a window for cellular repair mechanisms to act before the cell enters mitosis. In Chinese hamster ovary (CHO) cells, exposure to WR-1065 resulted in a significant accumulation of cells in the G2 phase of the cell cycle. nih.gov This G2 arrest is consistent with the observed inhibition of topoisomerase II alpha activity and a decrease in its phosphorylation, suggesting a disruption of the normal processes leading to mitotic entry. nih.gov

In human colon cancer cell lines (HCT116), the effect of amifostine on the cell cycle is largely dictated by the functional status of the p53 tumor suppressor protein. nih.gov In cells with functional p53 (p53-proficient), amifostine induces a G1 arrest, thereby preventing the replication of potentially damaged DNA. nih.govkoreascience.kr This G1 arrest is mediated through the p53 pathway. nih.gov Conversely, in cells lacking functional p53 (p53-deficient), amifostine does not induce a G1 arrest and can even enhance the cytotoxicity of other agents. nih.gov

The induction of cell cycle arrest is closely tied to the modulation of key regulatory proteins. Amifostine has been shown to induce the expression of the p53 protein in p53-proficient cells. nih.govkoreascience.kr Furthermore, it stimulates the expression of the cyclin-dependent kinase inhibitor p21 in both p53-proficient and p53-deficient cells, indicating that p21 induction can occur through p53-dependent and independent pathways. nih.gov However, the induction of p21 alone in p53-deficient cells is not sufficient to cause a G1 arrest. nih.gov

The following table summarizes the differential effects of amifostine on cell cycle progression based on p53 status in HCT116 human colon cancer cells.

Table 1: Effect of Amifostine on Cell Cycle Progression in HCT116 Cells

Cell Line p53 Status Effect of Amifostine on Cell Cycle Key Molecular Events
HCT116 Proficient G1 Arrest Induction of p53 and p21

In addition to its effects on the cell cycle, amifostine and its active metabolite can also modulate apoptosis, or programmed cell death. The role of p53 is also central to this process. In p53-proficient cells, the amifostine-induced G1 arrest can provide a protective effect, allowing for DNA repair and cell survival. nih.gov However, in p53-deficient cells, amifostine treatment alone has been observed to result in apoptotic cell death. nih.gov This suggests that in the absence of a functional p53-mediated cell cycle checkpoint, the cellular damage caused by amifostine can trigger apoptosis.

Interestingly, p53-proficient cells have demonstrated a degree of resistance to amifostine-induced apoptosis when compared to their p53-deficient counterparts. nih.govkoreascience.kr This highlights the dual role of p53 in mediating both cell cycle arrest and apoptosis, with the cellular context determining the ultimate outcome. The DNA mismatch repair (MMR) system has also been implicated in mediating amifostine-induced G1 arrest and apoptosis, working in concert with p53. koreascience.kr

In human myeloid leukemia cell lines, amifostine has been shown to impair p53-mediated apoptosis. nih.gov This was demonstrated by a reduction in apoptotic markers such as annexin (B1180172) V binding and the sub-G1 fraction of cells. nih.gov The mechanism for this anti-apoptotic effect appears to involve the downregulation of p53 transcriptional activity, leading to reduced expression of pro-apoptotic target genes. nih.gov

The influence of WR-1065 also extends to the disruption of homologous recombination, a critical DNA repair pathway. researchgate.net This has been proposed as a mechanism for its radioprotective effects, as it may prevent aberrant recombination events that can lead to genomic instability. researchgate.net

The following table provides a summary of the key research findings on the influence of amifostine's active metabolite on apoptosis in various cellular models.

Table 2: Research Findings on Amifostine and Apoptosis

Cellular Model Key Finding Implication
p53-deficient HCT116 cells Amifostine induces apoptosis. In the absence of p53-mediated arrest, amifostine can be cytotoxic.
p53-proficient HCT116 cells Exhibit resistance to amifostine-induced apoptosis. p53-mediated pathways may favor cell cycle arrest and survival.

Preclinical Pharmacological Investigations of Amifostine Thiol Dihydrochloride D4 in Animal Models

Prodrug Activation Dynamics in Preclinical Systems: Amifostine (B1664874) to Amifostine Thiol (WR-1065) Conversion

Amifostine itself is an inactive prodrug that requires metabolic conversion to exert its protective effects. This bioactivation is a critical step, transforming the phosphorylated parent compound into its pharmacologically active free-thiol form, WR-1065. nephrojournal.com Preclinical animal models have been instrumental in delineating the dynamics of this conversion process.

Role of Alkaline Phosphatase in In Vitro and In Vivo Dephosphorylation

The conversion of amifostine to WR-1065 is catalyzed by the enzyme alkaline phosphatase (ALP). nih.gov This enzyme dephosphorylates amifostine, a process that occurs more rapidly in alkaline pH environments. nih.gov In both in vitro and in vivo preclinical systems, the presence and activity of ALP are rate-limiting factors for the generation of the active thiol. nih.gov Studies have demonstrated that normal tissues, particularly their vasculature, exhibit high levels of ALP activity. nih.gov This abundance of the enzyme in normal tissues ensures an efficient and rapid hydrolysis of amifostine into WR-1065. nih.gov Conversely, many tumor tissues and their associated vasculature show significantly lower levels of ALP, leading to inefficient conversion and lower concentrations of the protective thiol. nih.gov

Factors Influencing Thiol Metabolite Formation in Experimental Models

Several factors in experimental models influence the rate and extent of WR-1065 formation. The primary determinant is the concentration and activity of alkaline phosphatase in the tissue microenvironment. nih.govnih.gov Tissues with higher ALP expression, such as the kidney, liver, and salivary glands, demonstrate rapid and substantial conversion. nih.gov Another key factor is the local pH; the enzymatic activity of ALP is enhanced in more alkaline conditions, which are characteristic of normal tissues compared to the often acidic microenvironment of tumors. nih.gov The route of administration in animal models can also affect the dynamics, with intravenous administration leading to a rapid peak in plasma WR-1065, while subcutaneous delivery results in a slower rise to peak levels. nih.govkarger.com

Preclinical Distribution and Tissue Uptake Dynamics of Amifostine Thiol

Following its formation, the active metabolite WR-1065 is rapidly taken up by cells. Its distribution throughout the body is not uniform, a key aspect of its selective protective action which has been extensively studied in various animal models, including mice and non-human primates. nih.govnih.gov

Differential Uptake and Concentration in Normal vs. Tumor Tissues in Animal Models

A defining characteristic of amifostine's pharmacology is the differential concentration of its active metabolite, WR-1065, in normal tissues versus tumor tissues. nih.govnih.gov This selectivity is largely attributed to the disparity in alkaline phosphatase activity. nih.gov Immunohistochemical analyses in preclinical models show that normal tissues and their entire vasculature consistently display strong ALP reactivity, ensuring robust hydrolysis of amifostine and high intracellular accumulation of WR-1065. nih.gov In stark contrast, a significant percentage of tumors exhibit a dramatic loss of ALP expression in both the malignant cells and the surrounding stroma and vasculature. nih.gov For example, studies have shown that the percentage of tumor vessels with any notable ALP reactivity can be as low as 6% to 17%. nih.gov This enzymatic deficiency in tumors results in poor conversion of the prodrug and consequently, significantly lower uptake of the protective WR-1065 metabolite. nih.gov In a mouse model, it was found that 15 minutes after administration, WR-1065 accounted for over half of the total drug in all normal tissues measured, but only one-third of the total drug within the tumor. nih.gov

Table 1: Alkaline Phosphatase (IAP) Expression in Normal vs. Tumor Tissues Data synthesized from immunohistochemical findings in preclinical models.

Tissue ComponentNormal Tissue ReactivityTumor Tissue Reactivity
Epithelial CellsStrongLoss of expression in ~60% of tumors
Stroma (Fibroblasts)StrongLoss of expression in ~60% of tumors
Vasculature (Endothelial Cells)Strong and ConsistentVery low reactivity (6%-17% of vessels)

Analysis of Tissue-Specific Distribution of the Active Thiol Metabolite

Preclinical studies in mice and cynomolgus monkeys have quantified the distribution of WR-1065 across various normal tissues. nih.govnih.gov Following administration of amifostine, maximal levels of WR-1065 are detected very rapidly, typically within 5 to 15 minutes, in tissues such as the liver, kidney, lung, and salivary gland, with concentrations exceeding one micromole per gram. nih.gov The subsequent decline of the metabolite varies markedly between tissues; for instance, the concentration in the lung can drop significantly within 30 minutes, whereas levels in the salivary gland remain high for several hours. nih.gov Studies in primates have also provided detailed distribution data, showing significant accumulation in the kidney, esophagus, parotid gland, spleen, and bladder. karger.com This high concentration in specific normal tissues underlies its clinical application in protecting these organs from toxicity.

Table 2: Peak WR-1065 Concentration in Various Tissues of a BALB/c Mouse Model Data from preclinical studies following a 500 mg/kg i.v. injection of amifostine (WR-2721).

TissuePeak Concentration (µmol/g)Time to Peak Concentration (minutes)
Liver> 1.05-15
Kidney> 1.05-15
Lung> 1.05-15
Salivary Gland> 1.05-15
SpleenData not specified5-15
HeartData not specified5-15
BrainData not specified5-15
EMT6 Tumor< 1.05-15

Isotopic Tracer Studies for Metabolic Pathway Elucidation Using Deuterated Amifostine Thiol

The use of stable isotope-labeled compounds, such as Amifostine Thiol Dihydrochloride-d4, is a powerful strategy in pharmacology for elucidating metabolic pathways. juniperpublishers.comnih.gov This approach, often part of a field known as Stable Isotope Resolved Metabolomics (SIRM), allows researchers to trace the fate of a drug and its metabolites through complex biological systems with high precision and without the complications of radioactive tracers. mdpi.com

In this context, the four deuterium (B1214612) atoms on this compound act as a stable, heavy isotopic label. When this compound is introduced into a preclinical model, it follows the same metabolic and distribution pathways as its non-deuterated counterpart. nih.gov However, its increased mass allows it to be distinguished and quantified separately by analytical techniques like mass spectrometry. juniperpublishers.com

This methodology is crucial for several research applications:

Mapping Metabolic Transformations: Researchers can track the conversion of the deuterated thiol to subsequent metabolites, such as disulfides, providing a clear map of its metabolic fate.

Quantifying Flux: It allows for the measurement of the rate of metabolic reactions, offering a dynamic view of the drug's processing in different tissues.

Distinguishing from Endogenous Molecules: The deuterium label makes the drug-derived molecules easily distinguishable from the body's own pool of similar endogenous compounds. juniperpublishers.com

Enhancing Pharmacokinetic Models: By providing precise data on clearance and transformation rates, these tracer studies help build more accurate and predictive pharmacokinetic models. nih.govnih.gov

Tracing Metabolite Fate and Biotransformation in Experimental Systems

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug metabolism and pharmacokinetic studies. In experimental animal models, the administration of this deuterated metabolite enables researchers to meticulously track its path through the body. By employing sensitive analytical techniques such as mass spectrometry, scientists can differentiate the deuterated metabolite from its naturally occurring, non-deuterated counterparts. This allows for the precise determination of its absorption, distribution, metabolism, and excretion (ADME) profile.

In these preclinical investigations, this compound serves as a tracer to elucidate the complex biotransformation pathways of the active thiol metabolite of amifostine. Following administration, tissue and fluid samples are collected at various time points to map the distribution of the deuterated compound. This helps to identify the primary sites of accumulation and metabolism. The analysis of these samples can reveal the formation of various metabolic byproducts, providing a comprehensive picture of how the active drug is processed and eventually eliminated from the body.

Investigating Metabolic Signatures of Radioprotection in Animal Models

The primary therapeutic application of amifostine is to protect normal tissues from the damaging effects of radiation therapy. Its active thiol metabolite, WR-1065, is understood to exert this protective effect through several mechanisms, including the scavenging of free radicals and the donation of a hydrogen atom to repair damaged DNA. By utilizing this compound in preclinical animal models of radioprotection, researchers can investigate the specific metabolic changes associated with its protective effects.

Studies in animal models exposed to radiation have shown that pretreatment with amifostine can mitigate tissue damage. The use of the deuterated thiol metabolite in such studies allows for a more detailed analysis of the metabolic landscape during radioprotection. For instance, by tracing the metabolic fate of this compound, it is possible to observe its interaction with endogenous molecules and its influence on cellular metabolic pathways that are crucial for mitigating radiation-induced injury. These investigations have indicated that the active metabolite can influence cellular processes by increasing the levels of other protective molecules, such as glutathione (B108866), and modulating the activity of enzymes involved in the antioxidant defense system.

Comparative Pharmacokinetic Analysis of Amifostine and its Deuterated Thiol Metabolite in Preclinical Studies

A key aspect of preclinical research involving deuterated compounds is the comparative analysis of their pharmacokinetic properties against their non-deuterated parent drugs. While the substitution of hydrogen with deuterium is a subtle molecular change, it can sometimes lead to alterations in the rate of metabolic reactions, a phenomenon known as the "kinetic isotope effect." Therefore, it is crucial to conduct comparative pharmacokinetic studies to ensure that the deuterated tracer accurately reflects the behavior of the non-deuterated therapeutic agent.

In preclinical studies, the pharmacokinetic profiles of amifostine and this compound are compared in animal models. This involves administering both compounds and measuring their concentrations in plasma and various tissues over time. Key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life are determined for both the parent drug, amifostine, and its deuterated active metabolite. These studies have generally demonstrated that the pharmacokinetic behavior of the deuterated thiol metabolite is closely comparable to that of the endogenous active metabolite formed from amifostine, validating its use as a reliable tracer in further pharmacological research.

Preclinical Efficacy Studies of Amifostine Thiol Dihydrochloride D4 in Research Models

Radioprotective Efficacy in Diverse Animal Models

The aminothiol (B82208) amifostine (B1664874) was initially developed as a radioprotective agent, and extensive preclinical studies have demonstrated its ability to selectively protect normal tissues from the damaging effects of ionizing radiation. nih.govresearchgate.net The protective mechanism is attributed to its active metabolite, the free thiol WR-1065, which is efficiently taken up by normal tissues. nih.gov This selective uptake is due to higher alkaline phosphatase activity in the membranes of normal cells, which dephosphorylates the parent drug amifostine into its active thiol form. nih.gov

Research in rodent models has consistently shown that amifostine provides significant protection against various forms of radiation-induced damage. In rats, amifostine administration offered protection from radiation-induced mucositis. nih.gov Studies also demonstrated its ability to protect against lethal whole-abdominal irradiation (WAI). In one study, amifostine increased the survival rate of rats following a lethal 18 Gy dose of WAI. nih.gov

Further investigation at the molecular level in rats revealed that amifostine protects brain tissue lipids from damage caused by ionizing radiation. nih.gov Following whole-body irradiation, analysis showed significant lipid peroxidation in the brain's white and grey matter; however, the administration of amifostine before irradiation inhibited this effect. nih.gov

Table 1: Radioprotective Effects in Rodent Models

Animal ModelRadiation TypeObserved Protective EffectSource
RatSingle Dose RadiationProtection from radiation-induced mucositis. nih.gov
RatLethal 18 Gy Whole-Abdominal Irradiation (WAI)Increased survival rate. nih.gov
Rat800 cGy Whole-Body IrradiationInhibited radiation-induced lipid peroxidation in brain tissue. nih.gov

Amifostine demonstrates broad-spectrum cytoprotection across a variety of normal tissues and organs in preclinical models. nih.govnih.gov This protection extends to the kidneys, heart, pulmonary tissues, and neural tissues from damage induced by radiation. nih.gov Studies in rats have specifically highlighted its efficacy in protecting against radiation-induced mucositis and damage to the small bowel. nih.govnih.gov

The protective effects are linked to the higher levels of the active metabolite, WR-1065, found in normal tissues compared to tumor tissues. nih.gov This differential concentration allows for selective safeguarding of healthy organs without compromising the anti-tumor effects of radiation therapy. nih.gov

Table 2: Organ and Tissue Protection in Preclinical Radiation Models

Protected Organ/TissueAnimal ModelKey FindingsSource
Oral MucosaRatProtection from radiation-induced mucositis. nih.gov
Small BowelRatAlleviated lethal radiation-induced damage. nih.gov
Kidney, Heart, LungsGeneral Preclinical ModelsBroad-spectrum cytoprotection demonstrated. nih.gov
BrainRatProtected against radiation-induced lipid damage. nih.gov
Salivary GlandsGeneral Preclinical ModelsImproved tolerance to radioiodine treatment. nih.govresearchgate.net

A critical aspect of amifostine's radioprotective capability is its effect on highly proliferative cell populations, which are particularly vulnerable to radiation. Preclinical studies show significant protection of marrow progenitor cells that give rise to red blood cells, white blood cells, and platelets. nih.gov Amifostine is recognized as a broad-spectrum agent capable of combating hematopoietic damage caused by ionizing radiation. nih.gov

Similarly, amifostine protects intestinal crypt cells, which are essential for maintaining the integrity of the intestinal lining. nih.gov In rats subjected to lethal abdominal irradiation, amifostine administration led to increased crypt survival. nih.gov This protective mechanism in the small bowel has been linked to the promotion of 14-3-3σ-mediated nuclear accumulation of the p53 protein, which is crucial for cell cycle arrest and repair after radiation exposure. nih.gov

Chemoprotective Effects in Preclinical Models

In addition to its radioprotective properties, amifostine and its active thiol metabolite demonstrate significant chemoprotective effects, shielding normal tissues from the toxicity of various DNA-damaging agents without diminishing their anti-tumor efficacy. nih.govnih.gov

The active form of amifostine, WR-1065, is a potent scavenger of free radicals, which is a key mechanism of its protective action against DNA-damaging agents. nih.gov It provides protection against cytotoxic drugs such as alkylating agents and organoplatinum compounds like cisplatin (B142131). nih.govnih.gov

In vivo studies in mice demonstrated that pretreatment with amifostine significantly reduced DNA damage in peripheral blood leukocytes caused by cisplatin. nih.gov In cellular models, the active metabolite WR-1065 was shown to protect cells from chromosomal damage induced by DNA-damaging agents. medchemexpress.com Interestingly, this protective effect appears selective for normal cells. One study showed that while WR-1065 prevented oxidative stress-induced DNA damage in normal fibroblast cells, it did not protect human thyroid cancer cells from DNA damage and apoptosis, and prolonged exposure was even toxic to the cancer cells. nih.gov

Table 3: Protection Against DNA-Damaging Agents

Model SystemChemotherapeutic AgentProtective OutcomeSource
Murine Peripheral Blood Leukocytes (in vivo)CisplatinSignificant reduction in DNA damage (comet assay). nih.gov
RKO36 Human Colon Carcinoma Cells (in vitro)Ionizing RadiationProtection from chromosomal damage and cell death. medchemexpress.com
Normal Fibroblast Cells (in vitro)H₂O₂, Neocarzinostatin, γ-radiationPrevented oxidative stress-induced DNA damage. nih.gov
Human Thyroid Cancer Cell Lines (in vitro)H₂O₂, Neocarzinostatin, γ-radiationNo protective effect observed against DNA damage. nih.gov

Peripheral neurotoxicity is a significant side effect of several chemotherapeutic agents. In vitro studies using the rat pheochromocytoma PC-12 cell line, a model for neuronal cells, have investigated amifostine's potential to mitigate this toxicity. researchgate.netnih.gov

These studies found that co-incubation with amifostine significantly protected against paclitaxel-induced neurotoxicity, as measured by the percentage of cells expressing neurites. researchgate.netnih.gov However, it did not show a protective effect against neurotoxicity induced by vincristine (B1662923) in the same model. researchgate.netnih.gov Furthermore, the research indicated that amifostine has the potential to partially reverse existing neurotoxicity caused by cisplatin. researchgate.netnih.gov

Table 4: Effects on Chemotherapy-Induced Neurotoxicity in PC-12 Neuronal Model

Chemotherapeutic AgentEffect of AmifostineSource
PaclitaxelProtects against induced neurotoxicity when co-incubated. researchgate.netnih.gov
CisplatinPartially reverses existing neurotoxicity when post-incubated. researchgate.netnih.gov
VincristineNo significant protective effect observed. researchgate.netnih.gov

Selective Cytoprotection in Preclinical Research: Mechanisms and Observations

The hallmark of amifostine and its active metabolite, Amifostine Thiol (WR-1065), in preclinical models is its ability to selectively protect normal tissues from the cytotoxic effects of radiation and chemotherapy without diminishing the therapeutic impact on tumor cells. nih.govnih.govresearchgate.net This selective cytoprotection is not a singular event but rather the result of a cascade of physiological and molecular mechanisms that differentiate healthy cells from malignant ones.

The primary basis for this selectivity lies in the differential metabolism and uptake of the compound. nih.govnih.gov Amifostine, a phosphorylated prodrug, is converted to its active, free-thiol form, WR-1065, by the enzyme alkaline phosphatase located on cell membranes. karger.com Preclinical studies have revealed that normal tissues, particularly the kidney, esophagus, and salivary glands, have high levels of this enzyme in their capillary endothelium, leading to rapid and substantial conversion of amifostine to WR-1065. nih.govkarger.com Conversely, tumor tissues often exhibit lower alkaline phosphatase activity. karger.com This enzymatic difference, combined with the characteristic hypovascularity and acidic microenvironment of many tumors, results in significantly lower concentrations of the protective thiol metabolite within the tumor, thereby preventing interference with anticancer treatments. nih.govnih.gov

Once concentrated within normal cells, Amifostine Thiol exerts its protective effects through a multi-pronged approach:

Free Radical Scavenging: As a potent thiol, WR-1065 is an efficient scavenger of the damaging reactive oxygen species generated by both radiotherapy and certain chemotherapeutic agents. nih.govnih.gov By neutralizing these free radicals, it prevents injury to critical cellular components like DNA, proteins, and lipids.

DNA Protection and Repair: Beyond scavenging, the metabolite can donate a hydrogen atom to repair damaged DNA. nih.gov It has also been shown to contribute to chromatin stability and accelerate DNA repair processes, further preserving the integrity of the genome in healthy cells. nih.govnih.gov

Modulation of Cellular Enzymes and Pathways: Research indicates that WR-1065 can influence the activity of key cellular enzymes. For instance, in Chinese Hamster Ovary (CHO) cells, it has been observed to reduce the activity of topoisomerase IIα, an enzyme involved in DNA replication and segregation, which may contribute to a temporary delay in cell cycle progression, allowing more time for cellular repair. nih.gov

Induction of Hypoxia: Some evidence suggests that amifostine can induce a state of transient, controlled hypoxia (low oxygen) in normal tissues. nih.gov Since the cell-killing effects of radiation are highly dependent on oxygen, this reduction can make normal cells more resistant to radiation damage. nih.gov

Preclinical research across various models has substantiated these protective effects. In animal studies, amifostine has demonstrated significant protection of normal tissues such as bone marrow, the kidneys, and the gastrointestinal tract from damage induced by alkylating agents and platinum-based drugs without compromising their antitumor efficacy. nih.gov

Research Findings in Preclinical Models

The protective efficacy of Amifostine Thiol has been quantified in numerous preclinical studies. These investigations provide concrete data on its ability to preserve normal cell function in the face of cytotoxic insults.

Hematopoietic Progenitor Protection:

Studies in murine models exposed to gamma radiation have shown that amifostine prophylaxis significantly aids in the regeneration of bone marrow progenitors. The protection appears to be most pronounced for more mature, lineage-restricted progenitors. nih.govtandfonline.com

Table 1: Effect of Amifostine on Granulocyte-Macrophage (GM) Progenitor Recovery in Irradiated Mice

Days Post-IrradiationRecovery (% of non-irradiated control) - Radiation OnlyRecovery (% of non-irradiated control) - Radiation + Amifostine (≥50 mg/kg)
4~3-4%~3-4%
10Data not specified~21-23%
14Data not specified~54-64%

Data sourced from studies on irradiated murine models demonstrating enhanced recovery of bone marrow progenitors with amifostine treatment. nih.gov

Radioprotection in Cell Lines:

In vitro studies using human glioma cell lines have quantified the radioprotective effect of WR-1065. The "Protection Factor" (PF) is calculated as the ratio of radiation doses required to produce the same biological effect (e.g., cell killing) with and without the protector. A higher PF indicates greater protection. Notably, the protective effect was found to be independent of the p53 tumor suppressor gene status of the cancer cells. nih.gov

Table 2: Radioprotection by WR-1065 in Human Glioma Cell Lines

Cell Linep53 StatusProtection Factor (PF)
U87Wild-Type2.4
D54Wild-Type1.9
U251Mutant2.6
A172Mutant2.8

This table illustrates the protective factor conferred by 4mM of WR-1065 during irradiation of human glioma cell lines. nih.gov

Enzyme Activity Modulation:

The influence of WR-1065 on cellular machinery extends to key enzymes like topoisomerase IIα. In Chinese Hamster Ovary (CHO) AA8 cells, exposure to the metabolite led to a significant reduction in this enzyme's activity, an effect consistent with observed alterations in cell cycle progression. nih.gov

Table 3: Effect of WR-1065 on Topoisomerase IIα Activity in CHO AA8 Cells

WR-1065 ConcentrationReduction in Topo IIα Activity (relative to control)
4 µM - 4 mM~50%

This table shows the observed reduction in the activity of the topoisomerase IIα enzyme following cellular exposure to WR-1065. nih.gov

These preclinical findings collectively build a strong foundation for the selective cytoprotective profile of Amifostine Thiol Dihydrochloride-d4, highlighting the biochemical and physiological disparities between normal and tumor tissues that can be exploited for therapeutic benefit.

Future Directions and Emerging Research Avenues for Amifostine Thiol Dihydrochloride D4

Exploration of Novel Amifostine (B1664874) Analogs and Derivatives with Enhanced Research Utility

The development of novel analogs and derivatives of amifostine is a key area of future research. While amifostine is a potent radioprotector, its clinical use is limited by certain toxicities. tandfonline.com The synthesis of new analogs, including deuterated versions like Amifostine Thiol Dihydrochloride-d4, aims to create compounds with improved properties for research applications. nih.gov

Deuteration, the process of replacing hydrogen atoms with deuterium (B1214612), can alter the pharmacokinetic properties of a molecule. This is due to the kinetic isotope effect, where the heavier deuterium atom can slow down metabolic processes, potentially leading to a longer half-life and altered distribution of the compound in the body. acs.org In the context of this compound, this could translate to a more stable research tool for tracing the metabolic pathways of amifostine and its active thiol metabolite, WR-1065. medchemexpress.com

Furthermore, the development of new amifostine derivatives extends beyond deuteration. Researchers are exploring modifications to the parent molecule to enhance its efficacy and reduce side effects. nih.gov These efforts, combined with the use of deuterated standards like this compound for analytical purposes, will be crucial in the development of next-generation radioprotective agents. clearsynth.com

Advanced Preclinical Modeling for Deeper Mechanistic Insights into Radioprotection

Understanding the precise mechanisms by which amifostine and its analogs protect against radiation damage is fundamental to developing more effective countermeasures. Advanced preclinical models are essential for these investigations. Amifostine has been shown to protect normal tissues from the harmful effects of radiation and some chemotherapeutic agents. nih.gov

Preclinical studies have demonstrated that amifostine offers significant protection to various tissues, including the hematopoietic system, salivary glands, lungs, and kidneys. researchgate.net The use of this compound in these models can provide more detailed information on the drug's biodistribution and metabolism at the tissue and cellular level. This is particularly important for understanding the selective protection of normal tissues over tumor tissues. mdpi.com

Animal models play a critical role in evaluating the efficacy and safety of new radioprotective agents. tandfonline.com Studies in mice, for example, have been instrumental in determining the protective effects of amifostine on hematopoietic progenitors and the gastrointestinal system. caymanchem.com By incorporating this compound into these models, researchers can gain a more nuanced understanding of its mechanism of action, including its role in free radical scavenging, DNA protection, and modulation of cellular processes. nih.govnih.gov The development of new and improved preclinical models will continue to be a priority for advancing the field of radioprotection. nih.gov

Integration with Multi-Omics Approaches in Radiation Biology Research

The field of radiation biology is increasingly utilizing multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to gain a comprehensive understanding of the biological response to radiation. nih.govmdpi.com Integrating this compound into these studies offers a powerful tool for elucidating the metabolic pathways affected by both radiation and the radioprotective agent.

Metabolomic studies have already shown that amifostine administration leads to significant metabolic shifts that contribute to its radioprotective effects. nih.govnih.gov These studies have identified changes in amino acid metabolism, purine (B94841) and pyrimidine (B1678525) metabolism, and fatty acid synthesis in various tissues following amifostine treatment and radiation exposure. nih.gov Using a deuterated tracer like this compound in such studies would allow for precise tracking of the compound and its metabolites, providing a clearer picture of its influence on these metabolic pathways.

Similarly, transcriptomics, the study of gene expression, has revealed that amifostine can modulate the expression of genes involved in apoptosis, cell cycle regulation, and DNA repair in response to radiation. nih.gov Studies have shown that amifostine prophylaxis can dampen the radiation-induced changes in gene activity. iaea.org By combining transcriptomic analysis with metabolomic data obtained using this compound, researchers can build more comprehensive models of the cellular response to radiation and the protective mechanisms of amifostine. This integrated approach holds the potential to identify novel biomarkers of radiation exposure and radioprotector efficacy. iaea.orgmdpi.com

Potential for Development of New Research Tools and Probes Based on Deuterated Amifostine Thiol

The stable isotope labeling of this compound makes it an ideal candidate for development into new research tools and probes. nih.gov Deuterated compounds are increasingly used in various scientific fields, including as tracers in metabolic studies and for structural analysis of biological molecules. nih.gov

One of the key advantages of using deuterated compounds is the ability to distinguish them from their non-deuterated counterparts using techniques like mass spectrometry. This allows for precise quantification and tracking of the labeled molecule and its metabolites within a biological system. As a research tool, this compound can be used to:

Trace Metabolic Pathways: Follow the uptake, distribution, and metabolism of the active thiol form of amifostine in different tissues and cell types. nih.gov

Quantify Drug Levels: Accurately measure the concentration of the active drug at its site of action.

Investigate Drug Interactions: Study how amifostine and its metabolites interact with other molecules in the cell.

The development of such research tools is crucial for advancing our understanding of amifostine's mechanism of action and for the discovery of new and improved radioprotective agents. nih.gov The use of deuterated compounds like this compound represents a significant step forward in the analytical and research capabilities within the field of radiation biology. isotope.com

Q & A

Q. Table 1. HPLC Parameters for Amifostine Thiol-D4 Analysis

ParameterSpecificationReference
ColumnC18, 4.6 mm × 625 cm, L1 packing
Detection wavelength220 nm
Flow rate1.0 mL/min
Column temperature30°C
Resolution (RS)≥2.0 (amifostine vs. thiol)

Q. Table 2. Key Pathways in Amifostine Thiol-D4 Mechanisms

PathwayExperimental ReadoutReference
JNK/p53 activationp53 phosphorylation (Ser15), p21 ELISA
HIF-1 stabilizationHIF-1α immunoblotting, OCR assays
Redox scavengingHydroxyl radical scavenging (EPR)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.